molecular formula C11H14N2O B2778650 1-(3-Aminophenyl)-3,3-dimethylazetidin-2-one CAS No. 2344685-04-5

1-(3-Aminophenyl)-3,3-dimethylazetidin-2-one

Cat. No. B2778650
M. Wt: 190.246
InChI Key: YSNIYPONMTWRGN-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-3,3-dimethylazetidin-2-one, also known as ADMA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields of research. ADMA is a cyclic urea derivative that has been found to exhibit inhibitory effects on the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which is responsible for the degradation of asymmetric dimethylarginine (ADMA) in the body.

Scientific Research Applications

Anticancer Activity

  • Tubulin-Targeting Antitumor Agents: A study by Greene et al. explored the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, including compounds related to 1-(3-Aminophenyl)-3,3-dimethylazetidin-2-one, as tubulin-targeting antitumor agents. These compounds displayed potent antiproliferative activity, inhibited the polymerization of tubulin, disrupted microtubular structure, and induced apoptosis in cancer cells, highlighting their potential as anticancer agents (Greene et al., 2016).

Antibacterial and Antimicrobial Activity

  • Pyrazolyl-Thiazolidinone Derivatives as Antibacterial Agents: A study conducted by Reddy et al. synthesized and evaluated the antibacterial activity of 2-(3,5-dimethyl-1-phenyl-1H-4-pyrazolyl)-3-(aryl/heteroaryl)-1,3-thiazolidin-4-one derivatives. Compounds with pyridyl and pyrimidinyl moieties exhibited superior antibacterial activity against various strains, including S. aureus and E. coli, showcasing their promise as potent antibacterial agents (Reddy et al., 2011).

Chemical Synthesis and Reactivity

  • Catalysis and Synthesis of Azetidines: Studies have explored the synthesis of azetidinones and their reactivity, providing insights into the development of novel synthetic routes for producing various bioactive compounds. For instance, the work on electron-deficient group 15 cations as Lewis acid catalysts offers a perspective on the catalytic synthesis of azetidinones, underscoring the versatility of these compounds in chemical synthesis (Yang et al., 2018).

Antidepressant and Nootropic Agents

  • Schiff’s Bases and 2-Azetidinones as CNS Agents: Thomas et al. synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluating their potential as antidepressant and nootropic agents. This study underscores the central nervous system (CNS) activity of azetidinone derivatives, indicating their therapeutic potential in treating CNS disorders (Thomas et al., 2016).

properties

IUPAC Name

1-(3-aminophenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)7-13(10(11)14)9-5-3-4-8(12)6-9/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNIYPONMTWRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)-3,3-dimethylazetidin-2-one

CAS RN

2344685-04-5
Record name 1-(3-aminophenyl)-3,3-dimethylazetidin-2-one
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